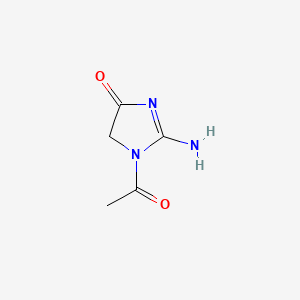
10-Pahsa
Vue d'ensemble
Description
10-Pahsa is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs) . It is a FAHFA in which palmitic acid is esterified to 10-hydroxy stearic acid .
Synthesis Analysis
10-Pahsa is a FAHFA in which palmitic acid is esterified to 10-hydroxy stearic acid . Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue .
Molecular Structure Analysis
The molecular formula of 10-Pahsa is C34H66O4 . The formal name is 10-[(1-oxohexadecyl)oxy]-octadecanoic acid . The InChi Code is InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) .
Physical And Chemical Properties Analysis
10-Pahsa has a molecular weight of 538.9 . It is soluble in DMF (20 mg/ml), DMSO (15 mg/ml), and Ethanol (20 mg/ml) .
Applications De Recherche Scientifique
Endogenous Lipid
10-Pahsa is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs) . It is a FAHFA in which palmitic acid is esterified to 10-hydroxy stearic acid .
Metabolic Diseases
10-Pahsa has been found to have potential applications in the field of metabolic diseases . It is the most abundant FAHFA in the adipose tissue of glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue .
Anti-Diabetic Potential
10-Pahsa has shown anti-diabetic potential . As other FAHFAs improve glucose tolerance and stimulate insulin secretion, 10-Pahsa may be a bioactive lipid with roles in metabolic syndrome .
Anti-Inflammatory Effects
10-Pahsa may have anti-inflammatory effects . This is based on the observation that other FAHFAs have such effects, suggesting a potential role for 10-Pahsa in inflammation .
Lipid Biochemistry
10-Pahsa is involved in lipid biochemistry . It is part of the FAHFA family, which plays a significant role in lipid metabolism .
Endocrinology & Metabolism
10-Pahsa has potential applications in the field of endocrinology and metabolism . Its role in glucose tolerance and insulin secretion suggests it may have effects on endocrine function .
Safety and Hazards
Mécanisme D'action
Target of Action
10-Pahsa is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is a FAHFA in which palmitic acid is esterified to 10-hydroxy stearic acid . Among the FAHFA family members, PAHSAs are the most abundant in the adipose tissue of glucose-tolerant AG4OX mice, which overexpress the Glut4 glucose transporter specifically in adipose tissue .
Mode of Action
10-Pahsa, like other FAHFAs, is known to improve glucose tolerance, stimulate insulin secretion, and have anti-inflammatory effects . These effects suggest that 10-Pahsa interacts with its targets to modulate metabolic and inflammatory pathways.
Biochemical Pathways
Given its role in improving glucose tolerance and stimulating insulin secretion, it is likely that 10-pahsa affects pathways related to glucose metabolism and insulin signaling .
Pharmacokinetics
Like other lipids, it is likely that 10-pahsa is absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine and feces . The bioavailability of 10-Pahsa would be influenced by these ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Result of Action
The molecular and cellular effects of 10-Pahsa’s action include improved glucose tolerance, stimulated insulin secretion, and reduced inflammation . These effects suggest that 10-Pahsa may play a role in managing metabolic syndrome and inflammation .
Propriétés
IUPAC Name |
10-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRDGWHIDFWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269552 | |
| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:0/10-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
10-Pahsa | |
CAS RN |
1636134-73-0 | |
| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1636134-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:0/10-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-imidazolidine]](/img/structure/B593600.png)




![methyl (5Z)-5-ethylidene-4-[2-[2-[(1R,8Z,14S)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B593613.png)

![3,4-Dichloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]benzamide](/img/structure/B593615.png)

